molecular formula C9H8F2O B12438489 3-(2,3-difluorophenyl)prop-2-en-1-ol

3-(2,3-difluorophenyl)prop-2-en-1-ol

Cat. No.: B12438489
M. Wt: 170.16 g/mol
InChI Key: MKPBTHWUSQGECI-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)prop-2-en-1-ol is a fluorinated cinnamyl alcohol derivative that serves as a versatile and high-value synthetic intermediate in advanced chemical research. Its primary research applications include its use as a key building block in pharmaceutical development, where the difluorophenyl moiety is a critical structural component in the synthesis of bioactive molecules, including potential selective estrogen receptor degraders and other therapeutic candidates . The compound's structure, featuring a rigid propenyl alcohol linker attached to a 2,3-difluorophenyl ring, allows it to act as a precursor in the construction of more complex molecular architectures, such as fused tricyclic compounds with substituted phenyl groups that are relevant in medicinal chemistry programs . The presence of fluorine atoms at the 2 and 3 positions of the phenyl ring influences the compound's electronic properties, lipophilicity, and metabolic stability, making it particularly valuable for structure-activity relationship (SAR) studies in drug discovery. Researchers also utilize this compound in material science, specifically in the development of advanced polymers and functionalized surfaces, as similar fluorinated phenylpropene derivatives are employed in nanoimprint lithography to create precise patterning materials with excellent release properties and adaptability to both photo-etching and dry etching processes . The terminal hydroxy group offers a handle for further chemical modification, including esterification, etherification, or oxidation, enabling its integration into a wide array of experimental pathways. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory use by qualified professionals.

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

3-(2,3-difluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-5,12H,6H2

InChI Key

MKPBTHWUSQGECI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=CCO

Origin of Product

United States

Preparation Methods

Synthesis of 3-(2,3-Difluorophenyl)prop-2-yn-1-ol

The Sonogashira coupling reaction is a cornerstone for introducing alkynyl groups to aryl halides. Using 2,3-difluoroiodobenzene and propargyl alcohol, this method proceeds under palladium/copper catalysis:

Reaction Conditions

  • Catalyst : PdCl₂(PPh₃)₂ (0.5–2 mol%) and CuI (1–3 mol%)
  • Base : Diisopropylamine (2–3 equiv)
  • Solvent : Tetrahydrofuran (THF) at 60–80°C for 12–18 hours.
  • Yield : 75–85%.

The reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), transmetallation with copper acetylide, and reductive elimination to form the C–C bond.

Hydrogenation to 3-(2,3-Difluorophenyl)prop-2-en-1-ol

The alkyne intermediate is selectively hydrogenated to the cis- or trans-alkene:

Condition Catalyst Solvent Temperature Yield Stereoselectivity
H₂ (1 atm) Lindlar (Pd) EtOAc 25°C 90% Cis (Z)
Na/NH₃ (l) THF -78°C 82% Trans (E)

Partial hydrogenation with Lindlar catalyst preserves the hydroxyl group, while dissolving metal reduction (Na/NH₃) ensures trans-configuration.

Wittig Reaction and Luche Reduction

Wittig Olefination to Form 3-(2,3-Difluorophenyl)prop-2-enal

2,3-Difluorobenzaldehyde reacts with a stabilized ylide (e.g., Ph₃P=CHCO₂Et) to form an α,β-unsaturated aldehyde:

Procedure

  • Ylide Preparation : Triphenylphosphine and ethyl bromoacetate in dry THF under N₂.
  • Aldehyde Addition : 2,3-Difluorobenzaldehyde added dropwise at 0°C, stirred for 4 hours.
  • Yield : 70–78%.

Reduction to Allylic Alcohol

The enal is reduced using Luche conditions (NaBH₄/CeCl₃) to retain the double bond:

Optimized Parameters

  • Reagent : NaBH₄ (2 equiv), CeCl₃·7H₂O (1.5 equiv)
  • Solvent : Methanol at 0°C for 1 hour
  • Yield : 88–92%.

Claisen-Schmidt Condensation and Ketone Reduction

Formation of 3-(2,3-Difluorophenyl)prop-2-en-1-one

2,3-Difluorobenzaldehyde undergoes base-catalyzed condensation with acetone:

Conditions

  • Base : 10% NaOH in ethanol
  • Temperature : Reflux for 6 hours
  • Yield : 65–70%.

Selective Reduction to Alcohol

The enone is reduced using catalytic transfer hydrogenation:

Reducing Agent Catalyst Solvent Temperature Yield
HCO₂NH₄ Pd/C (5%) MeOH 50°C 85%
NaBH₄ EtOH 25°C 76%

Pd/C-mediated transfer hydrogenation avoids over-reduction of the double bond.

Grignard Addition to Propargyl Derivatives

Synthesis of Propargyl Alcohol Intermediate

Ethynylmagnesium bromide reacts with 2,3-difluorophenyl ketones:

Example

  • Substrate : 2,3-Difluorophenylacetone
  • Grignard Reagent : EthynylMgBr (2 equiv) in THF at -10°C
  • Yield : 80–85%.

Alkyne-to-Alkene Conversion

The propargyl alcohol is isomerized using Au catalysts:

Conditions

  • Catalyst : CyJohnPhosAuNTf₂ (5 mol%)
  • Solvent : Dichloroethane at 60°C for 24 hours
  • Yield : 75%.

Hydroboration-Oxidation of 2,3-Difluorophenylacetylene

Anti-Markovnikov Addition

Diborane (BH₃·THF) adds to the terminal alkyne:

Procedure

  • Substrate : 2,3-Difluorophenylacetylene (1 equiv)
  • Reagent : BH₃·THF (1.2 equiv) at 0°C for 2 hours
  • Oxidation : H₂O₂/NaOH (3:1)
  • Yield : 68–72%.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens for substitution reactions). The reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, alkanes, and substituted aromatic compounds. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

3-(2,3-Difluorophenyl)prop-2-en-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,3-difluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Fluorine Substitution Applications/Synthesis
This compound C₉H₈F₂O 170.16 Allylic alcohol 2,3-difluorophenyl Intermediate for complex molecules
(E)-5-(1-Benzyl-1H-indol-3-yl)-1-(2,3-difluorophenyl)pent-2-en-1-one C₂₇H₂₂F₂NO 429.47 Ketone, indole 2,3-difluorophenyl Synthesized via Wittig reaction (92% yield)
(+)-2-Amino-3-(3,4-difluorophenyl)propan-1-ol C₉H₁₁F₂NO 187.19 Amino alcohol 3,4-difluorophenyl Pharmaceutical intermediate; stereospecific synthesis
(3S)-3-(2,3-Difluorophenyl)-3-methoxypyrrolidine (IRL752) C₁₁H₁₃F₂NO 225.23 Pyrrolidine, methoxy 2,3-difluorophenyl CNS drug candidate; modulates neurotransmission

Electronic and Steric Effects

  • Fluorine Substitution Patterns: The 2,3-difluorophenyl group in the target compound introduces ortho-fluorine substituents, which increase steric hindrance and electron-withdrawing effects compared to 3,4-difluorophenyl analogs (e.g., the amino alcohol in ). This may reduce aromatic ring reactivity in electrophilic substitutions. In IRL752 , the 2,3-difluorophenyl group is part of a conformationally restricted pyrrolidine ring, enhancing binding specificity to neurological targets.
  • Functional Group Influence: The allylic alcohol in the target compound offers a site for oxidation or nucleophilic substitution, unlike the ketone in the pent-2-en-1-one derivative or the methoxy group in IRL752 .

Research Findings and Implications

Fluorine Position and Reactivity

  • 2,3-Difluoro vs. 3,4-Difluoro Substitution : The ortho-fluorine atoms in the target compound may hinder rotational freedom and increase metabolic stability compared to para-fluorine analogs.
  • Solubility : The hydroxyl group in the target compound enhances hydrophilicity relative to the methoxy group in IRL752 or the ketone in the pent-2-en-1-one derivative.

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